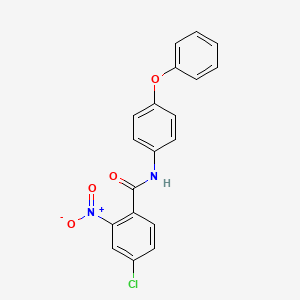![molecular formula C22H36N2O B6063240 2-[4-cycloheptyl-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6063240.png)
2-[4-cycloheptyl-1-(3-phenylpropyl)-2-piperazinyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-cycloheptyl-1-(3-phenylpropyl)-2-piperazinyl]ethanol is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has been extensively studied for its potential use in treating various neurological and psychiatric disorders. This compound is known to exhibit anxiolytic and antidepressant properties and has been shown to modulate the activity of several neurotransmitter systems in the brain.
Mechanism of Action
The exact mechanism of action of 2-[4-cycloheptyl-1-(3-phenylpropyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed to modulate the activity of several neurotransmitter systems in the brain, including the serotonergic, dopaminergic, and noradrenergic systems. It is also thought to enhance the activity of GABA, an inhibitory neurotransmitter that plays a key role in regulating anxiety and mood.
Biochemical and physiological effects:
2-[4-cycloheptyl-1-(3-phenylpropyl)-2-piperazinyl]ethanol has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and noradrenaline in the brain, which are all neurotransmitters that play a key role in regulating mood and behavior. It has also been shown to enhance the activity of GABA, an inhibitory neurotransmitter that plays a key role in regulating anxiety and mood.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[4-cycloheptyl-1-(3-phenylpropyl)-2-piperazinyl]ethanol in lab experiments is its ability to modulate the activity of several neurotransmitter systems in the brain. This makes it a useful tool for studying the mechanisms underlying various neurological and psychiatric disorders. However, one of the limitations of using this compound in lab experiments is its potential for side effects, which can complicate the interpretation of results.
Future Directions
There are several future directions for research on 2-[4-cycloheptyl-1-(3-phenylpropyl)-2-piperazinyl]ethanol. One area of research is the development of more selective compounds that target specific neurotransmitter systems in the brain. Another area of research is the investigation of the long-term effects of this compound on brain function and behavior. Additionally, more research is needed to investigate the potential use of this compound in the treatment of various neurological and psychiatric disorders.
Synthesis Methods
The synthesis of 2-[4-cycloheptyl-1-(3-phenylpropyl)-2-piperazinyl]ethanol involves the reaction of 4-cycloheptyl-1-(3-phenylpropyl)piperazine with ethylene oxide in the presence of a catalyst. The resulting product is then hydrolyzed to yield the final compound.
Scientific Research Applications
2-[4-cycloheptyl-1-(3-phenylpropyl)-2-piperazinyl]ethanol has been extensively studied for its potential use in treating various neurological and psychiatric disorders. It has been shown to exhibit anxiolytic and antidepressant properties and has been investigated for its potential use in the treatment of anxiety disorders, depression, and schizophrenia.
properties
IUPAC Name |
2-[4-cycloheptyl-1-(3-phenylpropyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O/c25-18-14-22-19-24(21-12-6-1-2-7-13-21)17-16-23(22)15-8-11-20-9-4-3-5-10-20/h3-5,9-10,21-22,25H,1-2,6-8,11-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNMICRYTPXFMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCN(C(C2)CCO)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-Cycloheptyl-1-(3-phenylpropyl)piperazin-2-yl]ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzyl-5-[4-(1H-imidazol-1-yl)phenyl]-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6063164.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B6063170.png)
![1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B6063188.png)
![8-bromo-5-(1-pyrrolidinylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6063207.png)
![[1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6063215.png)
![N-(3-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide](/img/structure/B6063224.png)
![1-(1-azocanyl)-3-[2-methoxy-5-({[(6-methyl-2-pyridinyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6063232.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-ethylethanamine](/img/structure/B6063237.png)

![dimethyl 5-[(4-iodobenzoyl)amino]isophthalate](/img/structure/B6063261.png)
![3,5-dimethyl-2-(3-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6063265.png)
![{3-[5-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B6063271.png)
![2-(2-hydroxyethyl)-8-(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6063272.png)